Isobenzan, a discontinued cyclodiene insecticide, is now exclusively sourced as a certified reference material (CRM) for laboratories requiring its non-interchangeable toxicological profile.
Isobenzan (CAS: 297-78-9), also known as Telodrin, is a crystalline organochlorine insecticide belonging to the cyclodiene class. It was manufactured from 1958 to 1965 for its high insecticidal activity but is now discontinued for general use due to its extreme toxicity and environmental persistence. With a soil persistence (95% disappearance) of 2-7 years and an estimated biological half-life in human blood of approximately 2.8 years, its procurement is now limited to roles as a certified reference material for analytical testing or as a positive control in toxicological and environmental remediation research.
Due to its exceptionally high mammalian toxicity and persistence, Isobenzan cannot be functionally interchanged with other common insecticides in a research context. Its value lies in its specific, well-documented toxicological profile, making it a critical, non-interchangeable reference standard for studies requiring a highly potent neurotoxin from the cyclodiene class. Substituting Isobenzan with analogs like dieldrin or endrin, or with insecticides from other classes, would invalidate historical data comparison and fail to replicate the specific toxicological benchmarks for which Isobenzan is now procured. The decision to source this compound is driven by the need for its exact, extreme properties as a reference point, not for general insecticidal application.
Isobenzan demonstrates significantly higher acute oral toxicity in rats compared to its close structural analogs, aldrin and dieldrin. The oral LD50 for Isobenzan in rats is reported to be as low as 4.8 mg/kg, indicating extreme toxicity. In contrast, the oral LD50 for aldrin in rats ranges from 39 to 60 mg/kg, and for dieldrin, it is approximately 38 mg/kg. This makes Isobenzan approximately 8 to 12.5 times more acutely toxic than aldrin and about 8 times more toxic than dieldrin by this measure.
| Evidence Dimension | Acute Oral Toxicity (LD50) in Rats |
| Target Compound Data | 4.8 mg/kg body weight |
| Comparator Or Baseline | Aldrin: 39-60 mg/kg; Dieldrin: ~38 mg/kg |
| Quantified Difference | ~8-12.5x higher toxicity than Aldrin; ~8x higher toxicity than Dieldrin |
| Conditions | Oral administration in rats |
This extreme toxicity is the primary reason for its procurement as a high-potency toxicological standard and underscores the critical need for specialized handling protocols compared to other cyclodienes.
Isobenzan is characterized by its high persistence in the environment, a key parameter for its use in environmental fate studies. Its time for 95% disappearance in soil is estimated to be between 2 and 7 years, with an average of 4 years. This level of persistence establishes it as a benchmark for long-term environmental contamination studies.
| Evidence Dimension | Soil Persistence (95% Disappearance Time) |
| Target Compound Data | 2 to 7 years (average 4 years) |
| Comparator Or Baseline | General class of persistent organochlorine pesticides |
| Quantified Difference | Falls within the upper range of persistence for cyclodiene insecticides |
| Conditions | Field application to soil at 0.25-1 kg/ha |
For researchers studying the long-term transport, breakdown, and ecological impact of persistent organic pollutants (POPs), Isobenzan serves as a crucial, highly stable reference compound.
In comparative in-vitro assays measuring the inhibition of GABA-dependent chloride uptake in mouse brain vesicles, Isobenzan was found to be one of the most potent inhibitors among a range of cyclodiene insecticides. Its potency was second only to 12-ketoendrin and was quantitatively greater than that of endrin, dieldrin, and aldrin. This high affinity for a critical neurochemical receptor explains its severe neurotoxicity and makes it a specific tool for research in this area.
| Evidence Dimension | Inhibition of GABA-gated chloride channel |
| Target Compound Data | Ranked as the second most potent inhibitor in the tested series |
| Comparator Or Baseline | Endrin, dieldrin, aldrin, heptachlor (all showed lower potency) |
| Quantified Difference | Qualitatively higher potency than major cyclodiene analogs |
| Conditions | In-vitro assay on mouse brain vesicles measuring inhibition of GABA-dependent chloride uptake |
This specific, high-potency mechanism of action justifies the procurement of Isobenzan for neurotoxicological studies requiring a powerful and well-characterized GABA receptor antagonist.
Given its status as a persistent organic pollutant (POP), high-purity Isobenzan is essential as a certified reference material (CRM) for analytical laboratories. It is used to calibrate and validate analytical methods (e.g., GC-MS, LC-MS) for the detection and quantification of cyclodiene insecticide residues in soil, water, and food products, ensuring compliance with regulatory limits.
Based on its potent activity as a GABA-gated chloride channel antagonist, Isobenzan serves as a critical positive control in neurotoxicological and pharmacological research. Its use allows for the validation of assays designed to screen for new compounds with similar mechanisms of action or to study the specific pathways of cyclodiene-induced neurotoxicity.
The exceptional environmental persistence of Isobenzan makes it a suitable benchmark compound for developing and evaluating new remediation technologies. Researchers can use Isobenzan to test the efficacy of microbial, chemical, or phytoremediation strategies aimed at breaking down highly stable organochlorine pollutants in contaminated soil and water.
Acute Toxic;Environmental Hazard